1-Anilino-6-phenyl-2,5-dithiobiurea
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Overview
Description
1-Anilino-6-phenyl-2,5-dithiobiurea is an organic compound with the molecular formula C14H15N5S2 and a molecular weight of 317.437 g/mol This compound is known for its unique structure, which includes an aniline group and a phenyl group attached to a dithiobiurea core
Preparation Methods
The synthesis of 1-Anilino-6-phenyl-2,5-dithiobiurea typically involves the reaction of aniline with phenyl isothiocyanate, followed by the addition of hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Anilino-6-phenyl-2,5-dithiobiurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiobiurea moiety into thiourea derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Anilino-6-phenyl-2,5-dithiobiurea has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Anilino-6-phenyl-2,5-dithiobiurea involves its interaction with molecular targets such as enzymes and receptors. The dithiobiurea moiety can form strong interactions with metal ions, making it a potent chelating agent. This property is exploited in various applications, including catalysis and metal ion detection . The compound’s ability to undergo redox reactions also contributes to its biological activity, as it can modulate oxidative stress pathways.
Comparison with Similar Compounds
1-Anilino-6-phenyl-2,5-dithiobiurea can be compared with other dithiobiurea derivatives, such as:
1-Anilino-6-(4-methoxyphenyl)-2,5-dithiobiurea: This compound has a methoxy group on the phenyl ring, which can alter its reactivity and biological activity.
1-Anilino-6-(3,4-xylyl)-2,5-dithiobiurea: The presence of xylyl groups can enhance its chelating properties and make it more effective in certain applications.
The uniqueness of this compound lies in its specific combination of aniline and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
52147-62-3 |
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Molecular Formula |
C14H15N5S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-anilino-3-(phenylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C14H15N5S2/c20-13(15-11-7-3-1-4-8-11)17-19-14(21)18-16-12-9-5-2-6-10-12/h1-10,16H,(H2,15,17,20)(H2,18,19,21) |
InChI Key |
LYRPYOCEWWWKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=S)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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